1-(DIPHENYLMETHYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID
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Overview
Description
1-(DIPHENYLMETHYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID is a compound characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 1-(DIPHENYLMETHYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method includes the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods may involve bulk custom synthesis and procurement, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
1-(DIPHENYLMETHYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like thionyl chloride (SOCl2) for chlorination.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(DIPHENYLMETHYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(DIPHENYLMETHYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, influencing their biological activity . The stereochemistry of the molecule plays a crucial role in its binding mode and overall efficacy .
Comparison with Similar Compounds
1-(DIPHENYLMETHYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share the pyrrolidine ring structure but differ in their functional groups and biological profiles . The unique features of this compound, such as its benzhydryl substituent, contribute to its distinct properties and applications.
Properties
IUPAC Name |
1-benzhydryl-2-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17-15(18(21)22)11-12-19(17)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJKSRQOKSMTDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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